3-(Carboxymethyl)benzoic acid

Catalog No.
S795192
CAS No.
2084-13-1
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Carboxymethyl)benzoic acid

CAS Number

2084-13-1

Product Name

3-(Carboxymethyl)benzoic acid

IUPAC Name

3-(carboxymethyl)benzoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

QNUWEXSGZVBMDV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(=O)O

The exact mass of the compound 3-(Carboxymethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Carboxymethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a carboxymethyl group attached to the benzene ring at the meta position. Its molecular formula is C9H8O4C_9H_8O_4, and it has a molecular weight of approximately 180.16 g/mol. The compound is typically represented by the structural formula:

text
O ||C6H4-COOH | CH2COOH

This compound is also known by various synonyms, including benzeneacetic acid, 3-carboxyphenylacetic acid, and homophthalic acid. It exhibits a density of about 1.4g/cm31.4\,g/cm^3 and has a boiling point of approximately 412.9°C412.9\,°C at 760 mmHg .

Material Science

  • CMBA shows promise as a thermoplastic material due to its low thermal expansion coefficient (2.5 x 10-4 K-1). Source: CymitQuimica: This property allows it to maintain its shape effectively across a range of temperatures, making it potentially useful for various applications.

  • Research suggests CMBA can be used to create nanoparticles with an average diameter of around 200 nanometers. Source: CymitQuimica: These nanoparticles could be valuable in fields like drug delivery and catalysis.

  • CMBA may also play a role in the development of microspheres. When combined with transition metal salts, CMBA can form frameworks that expand to create microspheres. Source: CymitQuimica: These microspheres could have applications in areas like separations and sensors.

Due to its functional groups. Notable reactions include:

  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, particularly when catalyzed by specific enzymes or under heat.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

The compound's reactivity is influenced by the electron-withdrawing nature of the carboxymethyl group, which can stabilize intermediates during these reactions .

Research indicates that 3-(Carboxymethyl)benzoic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Furthermore, its derivatives may show activity in inhibiting certain enzymes involved in metabolic pathways, which could have implications for drug development .

Additionally, some studies suggest that compounds with similar structures can interact with biological systems, potentially affecting cellular signaling pathways and metabolic processes.

Several methods exist for synthesizing 3-(Carboxymethyl)benzoic acid:

  • Direct Carboxymethylation: This method involves the reaction of benzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide.
  • Oxidation of Precursor Compounds: Starting from appropriate aromatic precursors, oxidation reactions can yield the desired carboxymethylated product.
  • Biocatalytic Methods: Recent advancements have explored using specific enzymes to facilitate the carboxymethylation process under mild conditions, enhancing selectivity and yield .

3-(Carboxymethyl)benzoic acid finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
  • Agriculture: The compound can be used in formulations aimed at enhancing plant growth or as a pesticide.
  • Chemical Industry: It is utilized in producing dyes and pigments owing to its aromatic nature.

Its versatility makes it valuable in developing new materials and compounds with specific functionalities .

Interaction studies involving 3-(Carboxymethyl)benzoic acid often focus on its binding affinity with proteins or enzymes. These studies reveal how the compound interacts at a molecular level, influencing biological pathways or enzymatic activities. For example, it has been shown that certain derivatives can inhibit specific enzymes involved in metabolic processes, suggesting potential therapeutic applications .

Several compounds share structural similarities with 3-(Carboxymethyl)benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-(Carboxymethyl)benzoic acidC9H10O4C_9H_{10}O_4Has the carboxymethyl group at the ortho position
4-(Carboxymethyl)benzoic acidC9H10O4C_9H_{10}O_4Carboxymethyl group at the para position
3-(1-Carboxyethyl)benzoic acidC10H10O4C_{10}H_{10}O_4Contains a longer carbon chain with a carboxylic group
Homophthalic acidC8H6O4C_8H_6O_4Lacks an additional methyl group compared to 3-(Carboxymethyl)benzoic acid

Each of these compounds exhibits distinct properties and reactivities due to the positioning of functional groups on the benzene ring and variations in their molecular structure .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is established as 3-(carboxymethyl)benzoic acid [1] [2] [7]. This nomenclature follows the International Union of Pure and Applied Chemistry conventions for aromatic compounds containing multiple carboxylic acid functional groups [8]. The systematic naming approach identifies the primary benzoic acid moiety as the parent structure, with the carboxymethyl substituent designated at the 3-position relative to the carboxylic acid group [1] [9].

According to Chemical Abstracts Service indexing conventions, the compound is systematically named as benzeneacetic acid, 3-carboxy-, which reflects the structural perspective of viewing the molecule as an acetic acid derivative attached to a carboxy-substituted benzene ring [2] [4] [10]. This alternative systematic approach emphasizes the acetic acid functionality while maintaining the aromatic substitution pattern designation [11].

The molecular formula is definitively established as C₉H₈O₄, with a molecular weight of 180.16 grams per mole [1] [3] [7]. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(O)CC1=CC=CC(C(=O)O)=C1, which clearly delineates the connectivity of atoms within the molecular framework [11] [12].

Common Synonyms and Trade Designations

The compound is recognized under several established synonyms that reflect different nomenclature perspectives and historical naming conventions [2] [4] [10]. The most prevalent common name alternatives include homoisophthalic acid and isohomophthalic acid, both of which emphasize the relationship to phthalic acid derivatives [4] [10] [13].

Additional recognized designations include 3-carboxyphenylacetic acid, which emphasizes the phenylacetic acid structural framework [4] [10], and meta-carboxymethylbenzoic acid, which specifies the positional relationship of the carboxymethyl substituent [13] [12]. The designation (3-carboxyphenyl)acetic acid provides another systematic approach to naming that prioritizes the acetic acid functionality [4].

Within pharmaceutical and chemical trade contexts, the compound may be referenced as Ketoprofen Impurity 61, indicating its role as a process-related impurity in pharmaceutical manufacturing [4]. The National Science Foundation designation NSC 108368 serves as an additional identifier within research databases [4] [13].

Table 1: Primary Nomenclature and Synonyms
International Union of Pure and Applied Chemistry Name: 3-(carboxymethyl)benzoic acid
Chemical Abstracts Service Index Name: Benzeneacetic acid, 3-carboxy-
Common Synonyms: Homoisophthalic acid, Isohomophthalic acid
Alternative Names: 3-Carboxyphenylacetic acid, meta-carboxymethylbenzoic acid
Trade Designations: Ketoprofen Impurity 61, NSC 108368

Registry Numbers and Database Identifiers

The compound maintains a comprehensive array of registry numbers and database identifiers that facilitate accurate identification across various chemical information systems [1] [7] [14]. The primary Chemical Abstracts Service Registry Number is 2084-13-1, which serves as the definitive unique identifier for this chemical substance [1] [3] [7] [14].

Within the PubChem database system, the compound is assigned Compound Identification Number 268227, providing access to extensive chemical and biological information [1] [9]. The ChemSpider database maintains the identifier 235771, offering additional structural and property data [2]. The Molecular Design Limited number MFCD15523567 serves as the chemical file designation for commercial and research applications [1] [3] [7] [14].

The International Chemical Identifier string InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) provides a standardized representation of the molecular structure [1] [7] [9]. The corresponding International Chemical Identifier Key QNUWEXSGZVBMDV-UHFFFAOYSA-N offers a shortened hash representation for database indexing purposes [1] [7] [9].

Table 2: Registry Numbers and Database Identifiers
Chemical Abstracts Service Registry Number: 2084-13-1
PubChem Compound Identification Number: 268227
ChemSpider Identification Number: 235771
Molecular Design Limited Number: MFCD15523567
Chemical Book Number: CB21466409
National Science Foundation Number: NSC 108368
International Chemical Identifier Key: QNUWEXSGZVBMDV-UHFFFAOYSA-N

Structural Classification and Taxonomic Position

The structural classification of 3-(carboxymethyl)benzoic acid places it within the hierarchical taxonomy of organic compounds according to established chemical classification systems [15] [16] [17]. At the highest level, the compound belongs to the kingdom of organic compounds, reflecting its carbon-based molecular framework [16].

Within the superclass designation, the compound is classified as a benzenoid, indicating the presence of the characteristic benzene ring system [15] [16] [18]. The class designation identifies it as a benzene and substituted derivatives compound, emphasizing the substituted aromatic ring structure [15] [16] [18].

The subclass classification positions the compound within benzoic acids and derivatives, reflecting the presence of the carboxylic acid functional group directly attached to the benzene ring [15] [16] [19]. The direct parent classification designates it as an aromatic dicarboxylic acid, emphasizing the presence of two carboxylic acid functional groups within the aromatic system [5] [6] [17].

The functional group analysis reveals the presence of two distinct carboxylic acid moieties: the primary benzoic acid group (-COOH) directly attached to the benzene ring, and the carboxymethyl group (-CH₂COOH) providing the second carboxylic acid functionality [12]. The substitution pattern follows a meta-disubstituted benzene arrangement, with the carboxymethyl group positioned at the 3-position relative to the carboxylic acid group [1] [12].

This compound exemplifies the characteristics of aromatic carboxylic acids, which serve as important building blocks in organic synthesis and pharmaceutical development [20] [21]. The dicarboxylic acid nature places it within the broader category of compounds used in polymer synthesis and materials science applications [6] [17].

Table 3: Structural Classification Hierarchy
Kingdom: Organic compounds
Superclass: Benzenoids
Class: Benzene and substituted derivatives
Subclass: Benzoic acids and derivatives
Direct Parent: Aromatic dicarboxylic acids
Functional Groups: Carboxylic acid (-COOH), Carboxymethyl group (-CH₂COOH)
Ring System: Monocyclic aromatic (benzene)
Substitution Pattern: Meta-disubstituted benzene (1,3-disubstitution)

The taxonomic position within chemical databases reflects the compound's role as a substituted aromatic carboxylic acid with specific structural features that distinguish it from other members of the benzoic acid family [22] [20]. The presence of the carboxymethyl substituent creates unique chemical properties that influence its reactivity and potential applications in synthetic chemistry [21].

XLogP3

1.1

LogP

1.14 (LogP)

Other CAS

2084-13-1

Wikipedia

3-(carboxymethyl)benzoic acid

Dates

Last modified: 08-15-2023

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